Intra-Series Potency: RWJ 50271 vs. Close Structural Analog Compound 5
Within the original SAR series, RWJ 50271 (Compound 4) demonstrates significantly superior inhibitory activity compared to its direct homolog, Compound 5. While both share the critical 3-CF3 phenyl and a hydroxyalkyl chain, the optimal propyl linker in RWJ 50271 confers a clear potency advantage [1].
| Evidence Dimension | Inhibition of LFA-1/ICAM-1-mediated cell adhesion (HL60 cells) |
|---|---|
| Target Compound Data | IC50 = 5.0 µM |
| Comparator Or Baseline | Compound 5 (butyl homolog): 51% inhibition at a fixed dose of 10 µM |
| Quantified Difference | RWJ 50271 is >2-fold more potent (achieving 50% inhibition at half the concentration where Compound 5 achieves only 51% inhibition). |
| Conditions | Fluorescence-based HL60 cell adhesion to immobilized soluble ICAM-1 (sICAM-1) assay. |
Why This Matters
This identifies RWJ 50271 as the optimized lead in this chemical series, establishing its baseline potency as the standard for researchers requiring a thiazole-based LFA-1 antagonist rather than a suboptimal analog.
- [1] Sanfilippo PJ, Jetter MC, Cordova R, Noe RA, Chourmouzis E, Lau CY, Wang E. Novel thiazole based heterocycles as inhibitors of LFA-1/ICAM-1 mediated cell adhesion. J Med Chem. 1995 Mar 31;38(7):1057-9. View Source
